ITO vs. AZO: Superior Electrical Resistivity at Room Temperature Deposition
A direct comparison of nanosized ITO and AZO films deposited by low-power RF magnetron sputtering at room temperature reveals that ITO achieves a resistivity of 5.4×10⁻⁴ Ω·cm, which is over five times lower than the 2.9×10⁻³ Ω·cm achieved for AZO under identical optimized conditions (50 W RF power) [1]. This significant difference highlights ITO's superior intrinsic conductivity, even without substrate heating or post-deposition annealing, making it more suitable for applications requiring high current-carrying capacity and low voltage drop.
| Evidence Dimension | Electrical Resistivity |
|---|---|
| Target Compound Data | 5.4×10⁻⁴ Ω·cm |
| Comparator Or Baseline | Aluminum-doped Zinc Oxide (AZO): 2.9×10⁻³ Ω·cm |
| Quantified Difference | ITO resistivity is ~81% lower (5.4x more conductive) |
| Conditions | RF magnetron sputtering at room temperature, 50 W power |
Why This Matters
This data quantifies ITO's fundamental advantage in conductivity, which is critical for minimizing resistive losses in large-area or high-current devices.
- [1] Sosnin, D. V., et al. (2015). 'Electrical and optical properties of nanosized films of doped zinc and indium oxides deposited by RF magnetron sputtering at room temperature.' Technical Physics Letters, 41(8), 804-806. View Source
